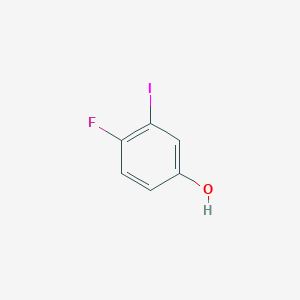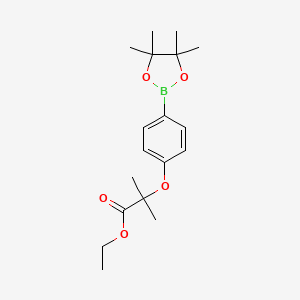
7-(トリフルオロメチル)-3,4-ジヒドロイソキノリン-1(2H)-オン
概要
説明
7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a dihydroisoquinolinone structure
科学的研究の応用
7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in studying biological processes and interactions.
作用機序
Target of Action
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It is known that trifluoromethylation by photoredox catalysis has emerged as a significant process . This process involves the generation of the trifluoromethyl radical based on photoredox processes .
Biochemical Pathways
The trifluoromethyl group is known to play a crucial role in the trifluoromethylation of carbon-centered radical intermediates .
Pharmacokinetics
The trifluoromethyl group is known to enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
Result of Action
The trifluoromethyl group is known to be a useful structural motif in many biologically active molecules .
Action Environment
It is known that trifluoromethylation reactions can be performed by irradiation of visible light with a fluorescent light bulb, blue led lamp, or even natural sunlight as a light source .
生化学分析
Biochemical Properties
7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, the trifluoromethyl group in this compound can form strong hydrogen bonds and van der Waals interactions with amino acid residues in enzyme active sites, thereby modulating enzyme activity . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions can lead to either inhibition or activation of the enzymes, depending on the specific context and conditions.
Cellular Effects
The effects of 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . This modulation can lead to changes in the phosphorylation status of various proteins, thereby altering their activity and function. Furthermore, 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one can affect gene expression by interacting with transcription factors and other regulatory proteins . This can result in either upregulation or downregulation of specific genes, depending on the context.
Molecular Mechanism
At the molecular level, 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one exerts its effects through several mechanisms. One key mechanism involves the binding of the trifluoromethyl group to specific sites on enzymes and proteins, leading to changes in their conformation and activity . This binding can result in either inhibition or activation of the target enzymes, depending on the specific interactions involved. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity . These interactions can lead to changes in the expression of specific genes, which in turn can affect various cellular processes.
Temporal Effects in Laboratory Settings
The effects of 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or light exposure . The degradation products can have different biochemical properties and effects compared to the parent compound. Long-term studies have shown that prolonged exposure to 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing the activity of certain enzymes and proteins . At high doses, it can have toxic or adverse effects, including inhibition of key enzymes and disruption of cellular processes . Threshold effects have been observed, where the compound exhibits different effects at different concentration levels. For instance, low doses may enhance enzyme activity, while high doses may inhibit the same enzymes .
Metabolic Pathways
7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The metabolic pathways of this compound can lead to the formation of various metabolites, which can have different biochemical properties and effects compared to the parent compound . These metabolites can further interact with other enzymes and proteins, influencing their activity and function.
Transport and Distribution
The transport and distribution of 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by various transporters, including those of the ATP-binding cassette (ABC) family . Once inside the cell, it can bind to specific proteins, which can influence its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one is influenced by various factors, including its interactions with specific proteins and post-translational modifications . This compound can be localized to different cellular compartments, such as the nucleus, cytoplasm, and mitochondria, depending on the specific context and conditions . The localization of this compound can influence its activity and function, as it can interact with different proteins and enzymes in different cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using trifluoromethyl sulfonyl chloride as a source of the trifluoromethyl radical . The reaction conditions often involve photoredox catalysis, where visible light irradiation is used to generate the reactive species .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced photoredox catalytic systems can enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions: 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
類似化合物との比較
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar chemical properties.
Trifluoromethylated aromatic compounds: These compounds also contain the trifluoromethyl group and are used in similar applications.
Uniqueness: 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific dihydroisoquinolinone structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
7-(trifluoromethyl)-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-2-1-6-3-4-14-9(15)8(6)5-7/h1-2,5H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZSJDNHPNHZMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735797 | |
| Record name | 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365759-12-1 | |
| Record name | 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B1400307.png)






![tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1400318.png)


